Niguldipine hydrochloride, (+/-)-

Vue d'ensemble

Description

Niguldipine (chlorhydrate) est un médicament bloqueur des canaux calciques avec des propriétés antagonistes alpha1-adrénergiques . Il est principalement utilisé dans les milieux de recherche et a montré un potentiel dans diverses applications scientifiques. Le composé est connu pour sa capacité à bloquer les canaux calciques de type L et les alpha1A-adrénocepteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Niguldipine (chlorhydrate) peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle dihydropyridine. La synthèse implique généralement la condensation d'un aldéhyde avec un bêta-cétoester en présence d'ammoniac ou d'une amine, suivie d'une cyclisation et de modifications ultérieures du groupe fonctionnel .

Méthodes de production industrielle

La production industrielle de Niguldipine (chlorhydrate) implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Niguldipine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés nitro correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés nitro, des dérivés d'amine et des analogues substitués de la niguldipine .

Applications de la recherche scientifique

Niguldipine (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec d'autres molécules.

Biologie : Étudié pour ses effets sur les canaux calciques cellulaires et son rôle potentiel dans la modulation des fonctions cellulaires.

Mécanisme d'action

Niguldipine (chlorhydrate) exerce ses effets en bloquant les canaux calciques de type L et les alpha1A-adrénocepteurs. Cette action inhibe l'afflux d'ions calcium extracellulaires dans les cellules, entraînant une vasodilatation et une réduction de la résistance vasculaire . Les cibles moléculaires comprennent le récepteur alpha1A-adrénergique et les canaux calciques de type L, qui sont impliqués dans la régulation du tonus vasculaire et de la pression artérielle .

Applications De Recherche Scientifique

Calcium Channel Blockade

Niguldipine functions primarily as a calcium channel blocker (CCB) . It selectively inhibits L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. This action is particularly relevant in treating conditions like hypertension and angina .

Alpha-1 Adrenergic Antagonism

As an alpha-1 adrenergic antagonist , niguldipine has shown efficacy in modulating vascular resistance and improving blood flow. The selectivity of (+)-niguldipine for alpha-1A over alpha-1B receptors makes it a valuable candidate for further research into cardiovascular therapies .

Cardiovascular Research

Niguldipine's role as a CCB has been extensively studied in the context of cardiovascular health. Research indicates that it can effectively lower blood pressure by relaxing vascular smooth muscle and reducing peripheral resistance. A study highlighted its potential to alleviate cerebral vasospasm following subarachnoid hemorrhage, suggesting implications for stroke management .

Neurological Studies

Preclinical studies have explored niguldipine's anticonvulsant properties. Although initial findings indicated that niguldipine did not significantly alter the electroconvulsive threshold in mice, further investigation is warranted to assess its potential in epilepsy treatment .

Drug Transport Modulation

Niguldipine has demonstrated the ability to modulate drug transport via P-glycoprotein, which is critical in pharmacokinetics. This property could enhance the bioavailability of co-administered drugs, making niguldipine relevant in combination therapies .

Case Studies

Case Study 1: Cerebral Vasospasm

In an experimental study involving rabbits, niguldipine was administered to evaluate its effects on cerebral blood flow post-subarachnoid hemorrhage. Results showed significant improvements in blood flow dynamics, indicating potential therapeutic benefits for patients experiencing vasospasm after aneurysmal rupture .

Case Study 2: Anticonvulsant Activity

A study assessing niguldipine's anticonvulsant activity involved administering varying doses to mice subjected to electroconvulsive stimuli. While lower doses were ineffective, higher doses demonstrated notable effects on seizure thresholds, warranting further exploration into its efficacy as an anticonvulsant agent .

Data Table: Summary of Pharmacological Effects

Mécanisme D'action

Niguldipine (hydrochloride) exerts its effects by blocking L-type calcium channels and alpha1A-adrenoceptors. This action inhibits the influx of extracellular calcium ions into cells, leading to vasodilation and reduced vascular resistance . The molecular targets include the alpha1A-adrenergic receptor and L-type calcium channels, which are involved in regulating vascular tone and blood pressure .

Comparaison Avec Des Composés Similaires

Composés similaires

Nicardipine : Un autre bloqueur des canaux calciques avec des effets vasodilatateurs similaires.

Nifédipine : Un bloqueur des canaux calciques bien connu utilisé dans le traitement de l'hypertension et de l'angine de poitrine.

Amlodipine : Un bloqueur des canaux calciques à action prolongée utilisé pour gérer l'hypertension artérielle et la maladie coronarienne.

Unicité

Niguldipine (chlorhydrate) est unique en raison de sa double action en tant que bloqueur des canaux calciques et antagoniste alpha1-adrénergique. Ce double mécanisme offre une gamme plus large d'effets thérapeutiques par rapport aux autres bloqueurs des canaux calciques qui ciblent principalement les canaux calciques seuls .

Activité Biologique

Niguldipine hydrochloride, a compound belonging to the class of 1,4-dihydropyridines (DHPs), exhibits significant biological activity primarily as a calcium channel blocker and an alpha-1 adrenergic antagonist. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

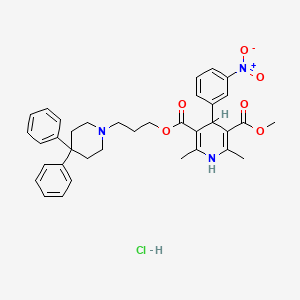

Niguldipine hydrochloride is chemically described as:

- Chemical Name : (±)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(4,4-diphenyl-1-piperidinyl)propyl methyl ester hydrochloride.

- Molecular Formula : C₃₆H₃₉N₃O₆·HCl

- CAS Number : 113145-70-3

Niguldipine acts primarily on L-type calcium channels and alpha-1 adrenergic receptors:

-

Calcium Channel Blockade :

- The compound selectively binds to L-type calcium channels, inhibiting calcium influx into cells. This action is crucial in regulating vascular tone and cardiac contractility.

- The Ki values for (+)-niguldipine were determined to be 85 pmol/L for skeletal muscle, 140 pmol/L for brain tissue, and 45 pmol/L for cardiac tissue, indicating high affinity for these receptors .

-

Alpha-1 Adrenergic Antagonism :

- (+)-Niguldipine shows significant selectivity for alpha-1A over alpha-1B adrenergic receptors. The Ki value for the high-affinity site (alpha 1A) was found to be 52 pmol/L .

- In contrast, (-)-niguldipine was approximately 40 times less potent at the alpha 1A site but nearly equipotent at the alpha 1B site .

Cardiovascular Effects

Niguldipine has been studied extensively for its cardiovascular effects:

- It is effective in lowering blood pressure by causing vasodilation through calcium channel blockade.

- In clinical settings, it has been compared with other antihypertensive agents, showing a favorable profile in reducing cardiovascular events compared to beta-blockers .

Case Studies and Clinical Trials

Several studies have documented the efficacy of niguldipine in treating hypertension:

- A meta-analysis involving multiple randomized controlled trials indicated that calcium channel blockers like niguldipine are effective first-line treatments for hypertension .

- Notably, niguldipine was associated with a reduction in major cardiovascular events when compared to diuretics .

Comparative Biological Activity

The following table summarizes the comparative biological activity of niguldipine with other calcium channel blockers:

| Compound | Mechanism of Action | Ki Value (pmol/L) | Selectivity |

|---|---|---|---|

| Niguldipine (+) | L-type Ca²⁺ channel blocker | 85 (skeletal) | High for α1A |

| Niguldipine (-) | L-type Ca²⁺ channel blocker | ~340 (α1B) | Low for α1A |

| Nifedipine | L-type Ca²⁺ channel blocker | Varies | Moderate |

| Diltiazem | Non-DHP CCB | Varies | Moderate |

Toxicology and Side Effects

While niguldipine is generally well-tolerated, potential side effects include:

Propriétés

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.